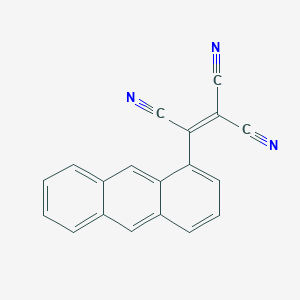
(Anthracen-1-yl)ethene-1,1,2-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Anthracen-1-yl)ethene-1,1,2-tricarbonitrile is an organic compound that features an anthracene moiety attached to an ethene backbone with three cyano groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-1-yl)ethene-1,1,2-tricarbonitrile typically involves the reaction of anthracene derivatives with ethene-based compounds under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where anthracene is reacted with ethene derivatives in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent product quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(Anthracen-1-yl)ethene-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The ethene backbone allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Amines or other reduced forms of the cyano groups.
Substitution: Various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
(Anthracen-1-yl)ethene-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of (Anthracen-1-yl)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can interact with enzymes and proteins, inhibiting their activity and affecting various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Anthraquinone: An oxidized form of anthracene with two ketone groups.
(Anthracen-1-yl)ethene: A simpler derivative with an ethene backbone but without the cyano groups.
Uniqueness
(Anthracen-1-yl)ethene-1,1,2-tricarbonitrile is unique due to the presence of three cyano groups, which significantly alter its chemical reactivity and properties compared to other anthracene derivatives. These cyano groups enhance the compound’s electron-withdrawing capabilities, making it a valuable intermediate in various synthetic applications.
Propiedades
Número CAS |
185693-29-2 |
|---|---|
Fórmula molecular |
C19H9N3 |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
2-anthracen-1-ylethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C19H9N3/c20-10-16(11-21)19(12-22)17-7-3-6-15-8-13-4-1-2-5-14(13)9-18(15)17/h1-9H |
Clave InChI |
LEHVVBVZHUFSMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C(=C(C#N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


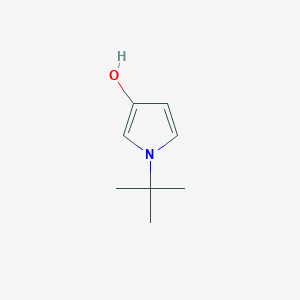

![Benzene, [[1-(azidomethyl)cyclopentyl]seleno]-](/img/structure/B14264367.png)
![2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole](/img/structure/B14264378.png)
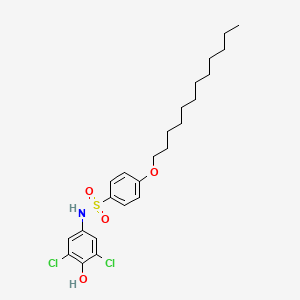
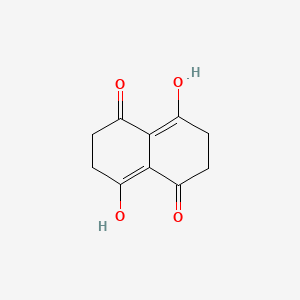
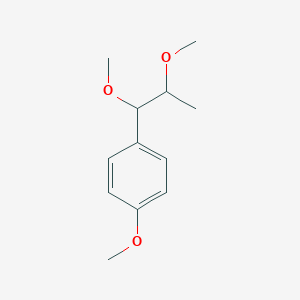
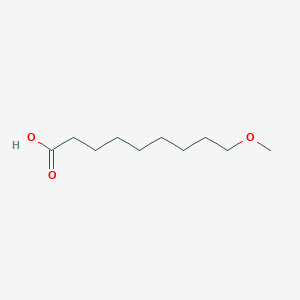
![N-Methyl-N-{4-[(1-oxo-1lambda~5~-pyridin-3-yl)oxy]butyl}nitrous amide](/img/structure/B14264407.png)
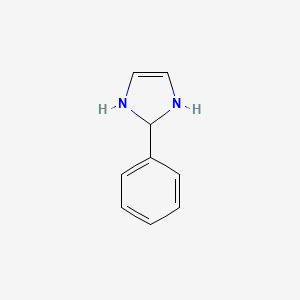
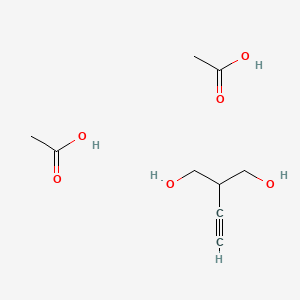
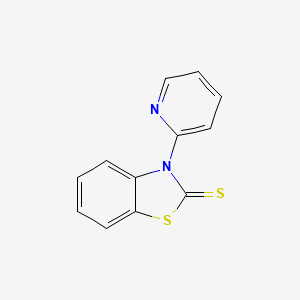
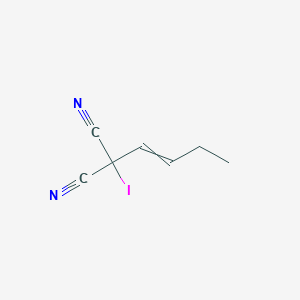
![4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]butan-1-amine](/img/structure/B14264429.png)
